Methyl 4-(hydroxymethyl)-3-nitrobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(hydroxymethyl)-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-15-9(12)6-2-3-7(5-11)8(4-6)10(13)14/h2-4,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFYRPYYFMEHPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449262 | |
| Record name | METHYL 4-(HYDROXYMETHYL)-3-NITROBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89950-93-6 | |
| Record name | METHYL 4-(HYDROXYMETHYL)-3-NITROBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Transformations of Methyl 4 Hydroxymethyl 3 Nitrobenzoate
Directed Synthesis Approaches for Methyl 4-(hydroxymethyl)-3-nitrobenzoate
The synthesis of this compound can be approached through several strategic pathways, each leveraging the controlled introduction and modification of its key functional groups.
Esterification Reactions for Carboxyl Group Functionalization
A primary and efficient method for the synthesis of this compound is through the direct esterification of its corresponding carboxylic acid precursor, 4-(hydroxymethyl)-3-nitrobenzoic acid. The Fischer-Speier esterification, a classic acid-catalyzed reaction, is well-suited for this transformation.
The reaction involves heating the carboxylic acid in an excess of methanol (B129727), which serves as both the reactant and the solvent. A strong acid catalyst, such as sulfuric acid (H₂SO₄), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is reversible, and to drive the equilibrium towards the ester product, it is typically conducted under reflux conditions. One documented synthesis reports a high yield of 95% for this esterification process, highlighting its efficacy. lookchem.com
Table 1: Fischer-Speier Esterification of 4-(hydroxymethyl)-3-nitrobenzoic acid
| Reactant | Reagent | Catalyst | Solvent | Conditions | Product | Yield |
|---|
Introduction of the Nitro Moiety via Aromatic Nitration
An alternative synthetic strategy involves the introduction of the nitro group onto a pre-existing ester, specifically methyl 4-(hydroxymethyl)benzoate. This electrophilic aromatic substitution reaction requires a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
The directing effects of the substituents on the aromatic ring are crucial in determining the regioselectivity of the nitration. The methyl 4-(hydroxymethyl)benzoate molecule contains two substituents: the hydroxymethyl group (-CH₂OH) and the methoxycarbonyl group (-COOCH₃). The hydroxymethyl group is a weak activating group and is ortho, para-directing. In contrast, the methoxycarbonyl group is a deactivating group and is meta-directing.
Given these competing directing effects, the position of nitration is not immediately obvious without experimental data. The ortho position to the hydroxymethyl group (position 3) is also meta to the methoxycarbonyl group. This alignment of directing influences suggests that the formation of this compound is a plausible outcome. However, the deactivating nature of the ester group will generally slow down the reaction rate compared to an activated ring. rsc.orgorganic-chemistry.org
A general procedure for the nitration of a related compound, methyl benzoate, involves the slow addition of a cold nitrating mixture to a solution of the ester in concentrated sulfuric acid, maintaining a low temperature (typically below 15°C) to control the exothermic reaction and prevent the formation of dinitrated byproducts. orgsyn.org After the reaction, the mixture is poured onto ice to precipitate the product, which can then be purified by recrystallization. ma.edu
Table 2: General Conditions for Nitration of Methyl Benzoate (Analogous Reaction)
| Reactant | Reagents | Conditions | Product | Yield |
|---|
Selective Reduction or Modification of Aromatic Substituents
The synthesis of this compound via the selective modification of other aromatic substituents is a less common but theoretically possible route. This approach would likely involve starting with a molecule containing multiple reducible or modifiable groups and selectively transforming one to arrive at the desired product. For instance, one could envision a scenario starting with a dinitro-substituted precursor, where one nitro group is selectively reduced to an amino group, then diazotized and converted to a hydroxymethyl group. However, such multi-step and potentially low-yielding processes are generally less favored than more direct methods. The selective reduction of one nitro group in a dinitro compound can be challenging and often requires specific catalytic systems.
Hydroxymethyl Group Installation and Derivatization
Another synthetic approach involves the installation of the hydroxymethyl group onto a pre-existing nitro-substituted aromatic ester. This can be achieved by starting with a methyl-substituted precursor, such as methyl 4-methyl-3-nitrobenzoate. The benzylic methyl group can undergo free-radical halogenation, for instance with N-bromosuccinimide (NBS) in the presence of a radical initiator, to form a bromomethyl intermediate. This is then followed by a nucleophilic substitution reaction, where the bromine is displaced by a hydroxide (B78521) ion (e.g., from hydrolysis with aqueous sodium carbonate) to yield the desired hydroxymethyl group.
This two-step sequence provides a viable pathway to the target molecule from a readily available starting material. The derivatization of the hydroxymethyl group in the final product can also be readily achieved through standard reactions for primary alcohols, such as esterification or etherification, to introduce further chemical diversity.
Functional Group Interconversions of this compound
The presence of the nitro group on the aromatic ring of this compound opens up a range of chemical transformations, primarily centered around its reduction to an amino group.
Reactions Involving the Nitro Group
The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis, providing a gateway to a wide array of further functionalizations. This conversion is particularly valuable as it changes the electronic nature of the substituent from strongly electron-withdrawing to strongly electron-donating. A variety of reducing agents can be employed, with the choice often depending on the presence of other functional groups in the molecule that need to be preserved.
For a molecule like this compound, which also contains an ester and a benzylic alcohol, a chemoselective reducing agent is required to avoid the reduction of the ester or hydrogenolysis of the alcohol.
Common methods for the selective reduction of aromatic nitro groups include:
Catalytic Hydrogenation: This is a widely used method where the nitro compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. The reaction is typically carried out in a solvent such as methanol or ethanol (B145695) at room temperature and can be performed at atmospheric or elevated pressures of hydrogen. This method is generally clean and high-yielding. sciencemadness.org
Metal-Acid Systems: The use of a metal such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic method for nitro group reduction. The reaction proceeds through a series of electron transfer steps from the metal.
Transfer Hydrogenation: In this approach, a source other than hydrogen gas is used to provide the hydrogen atoms. Common hydrogen donors include hydrazine (B178648) (N₂H₄), ammonium (B1175870) formate, or triethylsilane in the presence of a catalyst like Pd/C.
Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also be effective for the selective reduction of nitro groups. sciencemadness.orgjsynthchem.com
The resulting product, methyl 3-amino-4-(hydroxymethyl)benzoate, is a valuable synthetic intermediate. The newly formed amino group can undergo a plethora of reactions, including diazotization followed by substitution, acylation to form amides, and alkylation, among others.
Table 3: Examples of Reagents for Selective Nitro Group Reduction
| Reagent System | Description | Selectivity Notes |
|---|---|---|
| H₂ / Pd-C | Catalytic hydrogenation. | Generally chemoselective for the nitro group in the presence of esters and benzylic alcohols under controlled conditions. |
| Fe / HCl or Fe / NH₄Cl | Metal in acidic or neutral medium. | A classic and cost-effective method. |
| SnCl₂ / HCl | Tin(II) chloride in acidic medium. | A common laboratory-scale reagent. |
| Na₂S₂O₄ | Sodium dithionite. | A mild reducing agent often used in aqueous solutions. |
Reactivity of the Hydroxymethyl Functionality
The benzylic hydroxymethyl group in this compound is a primary alcohol, and its reactivity is influenced by the electron-withdrawing nature of the adjacent nitro group and the methoxycarbonyl group on the aromatic ring. These groups can affect the reaction rates and conditions required for transformations such as oxidation, etherification, and esterification.
Oxidation: The hydroxymethyl group can be selectively oxidized to an aldehyde or a carboxylic acid depending on the choice of oxidizing agent and reaction conditions. The presence of the deactivating nitro group can sometimes make the benzylic position less susceptible to oxidation compared to electron-rich aromatic systems.
Common oxidizing agents that can be employed for the conversion to the corresponding aldehyde, methyl 4-formyl-3-nitrobenzoate, include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions. For the synthesis of the carboxylic acid, 4-(methoxycarbonyl)-2-nitrobenzoic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) would be required.
| Product | Reagent | Typical Conditions | Expected Yield |
|---|---|---|---|
| Methyl 4-formyl-3-nitrobenzoate | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature | Moderate to High |
| 4-(Methoxycarbonyl)-2-nitrobenzoic acid | Potassium permanganate (KMnO₄) | Aqueous base, heat, followed by acidic workup | Moderate |
Etherification: The hydroxymethyl group can undergo etherification to form the corresponding benzyl (B1604629) ether. The Williamson ether synthesis is a common method, involving the deprotonation of the alcohol with a base to form an alkoxide, followed by reaction with an alkyl halide. Due to the electron-withdrawing nitro group, the acidity of the benzylic proton is slightly increased, facilitating alkoxide formation.
| Reactant | Reagent | Product | Typical Conditions |
|---|---|---|---|
| This compound | 1. Sodium hydride (NaH) 2. Alkyl halide (e.g., Benzyl bromide) | Methyl 4-(alkoxymethyl)-3-nitrobenzoate | Anhydrous THF or DMF, 0 °C to Room Temperature |
Esterification: The hydroxymethyl group can be acylated to form an ester. This can be achieved by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. The reaction is typically efficient, yielding the corresponding acyloxymethyl derivative.
| Reactant | Reagent | Product | Typical Conditions |
|---|---|---|---|
| This compound | Acetyl chloride | Methyl 4-(acetoxymethyl)-3-nitrobenzoate | Pyridine, 0 °C to Room Temperature |
Ester Group Transformations
The methyl ester functionality of this compound can undergo various transformations, most notably hydrolysis and amidation. The reactivity of the ester is enhanced by the electron-withdrawing nitro group, which makes the carbonyl carbon more electrophilic.
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-(hydroxymethyl)-3-nitrobenzoic acid, under either acidic or basic conditions. Basic hydrolysis (saponification) is generally more facile and is typically carried out using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by acidification. The presence of the nitro group accelerates the rate of saponification compared to unsubstituted methyl benzoates. oieau.fr
Amidation: The ester can be converted directly to an amide by reaction with an amine. This reaction, known as aminolysis, often requires elevated temperatures or the use of a catalyst. The increased electrophilicity of the carbonyl carbon due to the nitro group can facilitate this transformation. A variety of primary and secondary amines can be used to generate the corresponding amides.
| Transformation | Reagent | Product | Typical Conditions |
|---|---|---|---|
| Hydrolysis | 1. Sodium hydroxide (aq) 2. Hydrochloric acid (aq) | 4-(Hydroxymethyl)-3-nitrobenzoic acid | Methanol/Water, Reflux |
| Amidation | Ammonia or a primary/secondary amine | 4-(Hydroxymethyl)-3-nitrobenzamide | Sealed tube, heat, or with a catalyst |
Stereochemical Considerations in Synthesis
In the context of the synthesis and reactions of this compound itself, stereochemical considerations are minimal as the molecule is achiral. However, if the synthetic route originates from a chiral precursor or if subsequent reactions introduce a chiral center, then stereochemistry becomes a critical aspect.
For instance, if the hydroxymethyl group were to be oxidized to a ketone and then reduced asymmetrically, a chiral secondary alcohol could be generated. Similarly, if a chiral reagent is used to modify either the hydroxymethyl or the ester group, diastereomeric products could be formed if a chiral center is already present in the molecule.
In the absence of any chiral elements in the starting material or reagents, the reactions of this compound will produce racemic mixtures if a new stereocenter is formed. For example, if the hydroxymethyl group participates in a reaction that creates a new chiral center at the benzylic position, the product will be a racemic mixture unless a chiral catalyst or auxiliary is employed.
Advanced Spectroscopic Characterization and Analytical Methodologies for Methyl 4 Hydroxymethyl 3 Nitrobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, spin-spin couplings, and signal intensities, the precise connectivity and chemical environment of each atom can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of Methyl 4-(hydroxymethyl)-3-nitrobenzoate is predicted to exhibit distinct signals corresponding to the aromatic protons, the hydroxymethyl group, and the methyl ester group. The electron-withdrawing nature of the nitro (-NO₂) and methyl ester (-COOCH₃) groups, along with the electron-donating effect of the hydroxymethyl (-CH₂OH) group, significantly influences the chemical shifts of the aromatic protons.
Based on the analysis of structurally similar compounds, such as methyl p-(hydroxymethyl)benzoate and various nitrobenzoates, a detailed prediction of the ¹H NMR spectrum can be made. The spectrum is expected to show three signals in the aromatic region, a singlet for the methyl ester protons, a singlet for the hydroxymethyl protons, and a signal for the hydroxyl proton.
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H5 | ~ 8.2 | Doublet | 1H |
| H6 | ~ 8.0 | Doublet of Doublets | 1H |
| H2 | ~ 7.6 | Doublet | 1H |
| -CH₂OH | ~ 4.8 | Singlet | 2H |
| -COOCH₃ | ~ 3.9 | Singlet | 3H |
| -OH | Variable | Singlet (broad) | 1H |
The aromatic protons are expected to be the most downfield due to the deshielding effects of the benzene (B151609) ring and the attached electron-withdrawing groups. The proton at the H5 position, being ortho to the strongly electron-withdrawing nitro group, is predicted to have the highest chemical shift. The hydroxymethyl protons will appear as a singlet, and the methyl ester protons will also be a singlet, typically found around 3.9 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms and functional groups.
The carbonyl carbon of the ester group is expected to appear significantly downfield, typically in the range of 165-170 ppm. The aromatic carbons will resonate between 120 and 150 ppm, with their specific shifts determined by the attached substituents. The carbon of the hydroxymethyl group will be found further upfield, and the methyl carbon of the ester group will be the most shielded, appearing at the lowest chemical shift.
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | ~ 165 |
| C3 | ~ 148 |
| C4 | ~ 138 |
| C1 | ~ 132 |
| C6 | ~ 130 |
| C2 | ~ 125 |
| C5 | ~ 123 |
| -CH₂OH | ~ 63 |
| -COOCH₃ | ~ 53 |
Two-Dimensional NMR Techniques
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons. Cross-peaks would be observed between adjacent protons (e.g., H5 and H6, H2 and H6), confirming their connectivity on the benzene ring.
Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the signals of the aromatic CH groups (C2-H2, C5-H5, C6-H6) and the hydroxymethyl group (-CH₂OH).
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for establishing the connectivity between the functional groups and the aromatic ring. For instance, correlations would be expected from the methyl ester protons to the carbonyl carbon and the C1 carbon of the ring. Similarly, the hydroxymethyl protons would show correlations to the C3, C4, and C5 carbons.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within a molecule. These techniques are highly sensitive to the presence of specific functional groups.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, nitro, and aromatic moieties. Analysis of a closely related compound, methyl 4-hydroxy-3-nitrobenzoate, provides a strong basis for predicting the key vibrational frequencies.
Predicted FTIR Data for this compound:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3500 - 3200 | Broad, Medium |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium |
| C=O stretch (ester) | ~ 1720 | Strong |
| N=O asymmetric stretch (nitro) | ~ 1530 | Strong |
| C=C stretch (aromatic) | 1600 - 1450 | Medium |
| N=O symmetric stretch (nitro) | ~ 1350 | Strong |
| C-O stretch (ester and alcohol) | 1300 - 1000 | Strong |
| C-N stretch | ~ 850 | Medium |
The presence of a broad band in the 3500-3200 cm⁻¹ region is indicative of the O-H stretching of the hydroxymethyl group. A very strong absorption around 1720 cm⁻¹ is characteristic of the C=O stretching of the ester. The nitro group will exhibit two strong and distinct stretching vibrations: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR and is particularly useful for observing symmetric vibrations and non-polar bonds. The Raman spectrum of this compound is expected to show strong signals for the aromatic ring vibrations and the symmetric stretch of the nitro group.
Predicted Raman Data for this compound:
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100 - 3000 | Strong |
| C=O stretch (ester) | ~ 1720 | Weak |
| Ring breathing mode (aromatic) | ~ 1600 | Strong |
| N=O symmetric stretch (nitro) | ~ 1350 | Strong |
| Ring deformation modes | 1200 - 800 | Medium |
A key feature in the Raman spectrum would be the strong symmetric stretching vibration of the nitro group around 1350 cm⁻¹. The aromatic ring breathing modes are also typically strong in Raman spectra. In contrast to FTIR, the C=O stretch of the ester is expected to be weak.
Electronic Spectroscopy for Conjugation and Chromophore Analysis
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful tool for investigating the electronic structure of molecules containing chromophores. In this compound, the nitro-substituted benzene ring constitutes a significant chromophore.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of an aromatic nitro compound is characterized by absorption bands arising from π → π* and n → π* electronic transitions. The benzene ring itself exhibits strong absorptions in the far UV region. The presence of substituents like the nitro group, hydroxymethyl group, and the methyl ester group can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of these bands.
While specific experimental UV-Vis spectral data for this compound is not widely available in peer-reviewed literature, the expected absorption maxima can be inferred from the behavior of similar nitroaromatic compounds. Nitrobenzene, for instance, exhibits a strong absorption band around 260 nm. The presence of the hydroxymethyl and methyl ester groups, being auxochromes, is likely to further influence the position and intensity of this absorption. The nitro group itself can also give rise to a weak n → π* transition at longer wavelengths.
| Transition Type | Expected Wavelength Range (nm) | Chromophore |
|---|---|---|
| π → π | 260 - 280 | Nitro-substituted benzene ring |
| n → π | 300 - 350 (weak) | Nitro group |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. The exact mass of this compound is 211.0481 g/mol . lookchem.com
Upon ionization in a mass spectrometer, typically by electron impact (EI), the molecular ion ([M]⁺) of this compound would be formed. This molecular ion can then undergo various fragmentation pathways, yielding characteristic fragment ions. The fragmentation of nitroaromatic compounds is well-documented and often involves the loss of the nitro group or its components. nih.gov
Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). For benzylic alcohols, the loss of a hydroxyl radical or water is a common fragmentation. Based on the structure of this compound, the following fragment ions could be anticipated:
| m/z | Proposed Fragment | Neutral Loss |
|---|---|---|
| 211 | [M]⁺ | - |
| 180 | [M - OCH₃]⁺ | CH₃O |
| 165 | [M - NO₂]⁺ | NO₂ |
| 152 | [M - COOCH₃]⁺ | COOCH₃ |
| 134 | [M - NO₂ - OCH₃]⁺ | NO₂, OCH₃ |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for the separation of this compound from starting materials, byproducts, and other impurities, as well as for its quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For the analysis of this compound, a reversed-phase HPLC method would be most suitable.
A typical reversed-phase HPLC method for positional isomers of nitrobenzoic acid would utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent (such as methanol (B129727) or acetonitrile) and an aqueous buffer (often with a small amount of acid like acetic acid or phosphoric acid to suppress ionization). doi.org Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance, for instance, 254 nm. doi.org The separation of isomers can be challenging due to their similar polarities, and method development may involve optimizing the mobile phase composition, pH, and column temperature.
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Methanol and Water (with 0.1% Formic or Acetic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. For the analysis of this compound, derivatization may be necessary to improve its volatility and thermal stability, particularly due to the presence of the polar hydroxymethyl group. Derivatization of the hydroxyl group, for example, by silylation, can reduce its polarity and improve chromatographic peak shape.
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate |
| Oven Program | Temperature gradient (e.g., initial hold at 60°C, ramp to 280°C) |
| Injection | Split/Splitless inlet |
| MS Detection | Electron Ionization (EI) at 70 eV |
Computational and Theoretical Chemistry Studies on Methyl 4 Hydroxymethyl 3 Nitrobenzoate
Quantum Chemical Calculations
A thorough search for quantum chemical calculations specifically performed on Methyl 4-(hydroxymethyl)-3-nitrobenzoate did not yield any dedicated studies. While Density Functional Theory (DFT) and Hartree-Fock (HF) methods are commonly employed for the analysis of organic molecules, including nitroaromatic compounds, the application of these methods to this compound has not been documented in the available literature.
Density Functional Theory (DFT) Investigations
No specific Density Functional Theory (DFT) investigations for this compound have been found in the public domain. DFT is a powerful computational method used to investigate the electronic structure of many-body systems. Studies on similar molecules, such as 4-Methyl-3-nitrobenzoic acid, have utilized DFT to compute optimized geometries and vibrational frequencies. scirp.orgresearchgate.net However, these findings cannot be directly extrapolated to this compound.
Hartree-Fock (HF) and Semi-Empirical Methods
There is no available research that has employed Hartree-Fock (HF) or semi-empirical methods to study this compound. HF is an ab initio method that is often used as a starting point for more complex calculations. Semi-empirical methods, which use parameters derived from experimental data, are faster but generally less accurate than ab initio methods. ucsb.eduwikipedia.org Without specific studies, no data on the application of these methods to the target molecule can be provided.
Conformational Analysis and Potential Energy Surfaces
No studies on the conformational analysis or the potential energy surfaces of this compound were identified. Such studies are crucial for understanding the three-dimensional structure and flexibility of a molecule, which in turn influence its physical and chemical properties. Conformational analysis of other complex organic molecules has been performed using theoretical calculations to identify the most stable conformers. ufms.br
Analysis of Molecular Orbitals and Electronic Structure
Specific analyses of the molecular orbitals and electronic structure of this compound are not present in the current body of scientific literature. This includes Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) surface mapping.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. FMO theory is instrumental in predicting the reactivity of molecules. libretexts.org For other compounds, DFT calculations have been used to determine the HOMO-LUMO energy gaps, providing insights into their electronic stability and reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) Surface Mapping
There are no published studies that include a Molecular Electrostatic Potential (MEP) surface map for this compound. MEP maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net
Intermolecular Interactions and Hydrogen Bonding Networks
Currently, there are no available studies that specifically detail the intermolecular interactions and hydrogen bonding networks of this compound through computational analysis. Such studies would typically involve quantum chemical calculations to identify and characterize the non-covalent interactions that govern the crystal packing and bulk properties of the compound. These interactions would likely include hydrogen bonds involving the hydroxyl (-OH) and nitro (-NO2) groups, as well as dipole-dipole interactions and van der Waals forces. The specific arrangement and strength of these interactions remain to be determined by future research.
Vibrational Frequency Calculations and Spectroscopic Correlation
Similarly, a search of scientific databases yields no specific studies on the vibrational frequency calculations and spectroscopic correlation for this compound. A computational analysis in this area would involve methods such as Density Functional Theory (DFT) to predict the infrared (IR) and Raman spectra of the molecule. By calculating the vibrational modes and their corresponding frequencies, researchers can assign the peaks observed in experimental spectra to specific molecular motions. This correlation is crucial for the structural characterization of the compound. Without such studies, a detailed table of calculated versus experimental vibrational frequencies cannot be compiled.
Applications of Methyl 4 Hydroxymethyl 3 Nitrobenzoate in Chemical Synthesis and Materials Science
Utilization as a Building Block for Complex Molecular Architectures
The primary application of Methyl 4-(hydroxymethyl)-3-nitrobenzoate in chemical synthesis is as a versatile building block or scaffold. cymitquimica.com Chemical building blocks are fundamental molecular units that chemists use to assemble more complex molecules, including pharmaceuticals, natural products, and other high-value chemical entities. cymitquimica.com The utility of this compound in this regard stems from the distinct reactivity of its three functional groups, which can be addressed sequentially or in a controlled manner to construct intricate molecular frameworks.
The hydroxymethyl and methyl ester groups offer sites for esterification, etherification, and amidation reactions, allowing for the extension of the molecular structure. The nitro group, on the other hand, can be reduced to an amine, which can then participate in a host of further reactions, such as amide bond formation, diazotization, or the construction of heterocyclic rings. This orthogonal reactivity is a key feature for a versatile building block.
Table 1: Functional Groups of this compound and Their Synthetic Potential
| Functional Group | Chemical Formula | Potential Reactions | Resulting Structures |
| Methyl Ester | -COOCH₃ | Hydrolysis, Amidation, Reduction | Carboxylic Acids, Amides, Alcohols |
| Hydroxymethyl | -CH₂OH | Oxidation, Esterification, Etherification | Aldehydes, Carboxylic Acids, Esters, Ethers |
| Nitro | -NO₂ | Reduction | Amines |
This table illustrates the key functional groups of this compound and the common synthetic transformations they can undergo, highlighting its versatility as a building block.
Precursor in the Synthesis of Functional Organic Materials
While direct applications of this compound in materials science are not extensively documented, its structural motifs are characteristic of precursors for functional organic materials, particularly those with nonlinear optical (NLO) and electro-optic properties. x-mol.netnih.govresearchgate.netresearchgate.netrsc.orgjhuapl.eduarizona.eduresearchgate.netrsc.org Organic NLO materials are of significant interest for applications in telecommunications, optical computing, and data storage. jhuapl.edu
The key feature of many NLO chromophores is a π-conjugated system substituted with electron-donating and electron-withdrawing groups. researchgate.netresearchgate.net The nitro group (-NO₂) in this compound is a strong electron-withdrawing group. The hydroxymethyl group (-CH₂OH) can be modified to link to or be part of a larger conjugated system, and the nitro group can be reduced to an amine (-NH₂), a strong electron-donating group. This "push-pull" electronic structure is fundamental to achieving high molecular hyperpolarizability, a key metric for NLO activity.
For instance, compounds like N-benzyl-2-methyl-4-nitroaniline (BNA) and urea (B33335) para-nitrophenol have been investigated for their NLO properties. x-mol.netresearchgate.net These molecules, like this compound, feature a nitro-substituted aromatic ring. It is therefore plausible that this compound could serve as a precursor for the synthesis of novel NLO materials, where its functional groups are elaborated to create highly conjugated, push-pull systems.
Table 2: Comparison of Structural Features for NLO Applications
| Compound | Electron-Withdrawing Group | Electron-Donating Group (or precursor) | Conjugated System |
| This compound | -NO₂ | -CH₂OH (can be modified) | Benzene (B151609) Ring |
| N-benzyl-2-methyl-4-nitroaniline | -NO₂ | -NH-benzyl | Aniline Ring |
| p-nitrophenol | -NO₂ | -OH | Phenol Ring |
This table compares the structural features of this compound with known NLO compounds, suggesting its potential as a precursor in this field.
Role as a Handle or Linker in Solid-Phase Synthetic Methodologies
The structure of this compound is highly analogous to the core of photolabile linkers used in solid-phase synthesis. nih.govresearchgate.netnih.govresearchgate.netdtu.dkmdpi.comsigmaaldrich.comcombichemistry.comprecisepeg.com Solid-phase synthesis is a technique where molecules are built step-by-step on a solid support (resin), which simplifies purification. mdpi.comcombichemistry.com The linker is the chemical moiety that connects the growing molecule to the solid support and must be cleavable under specific conditions to release the final product. combichemistry.com
Photolabile linkers, which can be cleaved by irradiation with light, are particularly valuable because they allow for the release of the synthesized compound under mild and neutral conditions. researchgate.netnih.govdtu.dk Many of these linkers are based on the o-nitrobenzyl chemistry. researchgate.netdtu.dk The key structural feature is a nitro group positioned ortho to a benzylic carbon. Upon UV irradiation, a photochemical rearrangement occurs that leads to the cleavage of the bond at the benzylic position, releasing the attached molecule. dtu.dk
This compound possesses this critical o-nitrobenzyl motif. The hydroxymethyl group provides a point of attachment to a solid support, while the ester group could be used to attach the first building block of the synthesis. A closely related compound, 4-aminomethyl-3-nitrobenzoic acid, has been explicitly designed and used as a photocleavable linker for oligonucleotides. nih.gov This strongly suggests that this compound could be readily adapted for a similar role as a photolabile handle or linker in solid-phase organic synthesis (SPOS) or solid-phase peptide synthesis (SPPS).
Future Research Directions and Emerging Opportunities for Methyl 4 Hydroxymethyl 3 Nitrobenzoate
Development of Green Chemistry Approaches for Synthesis
The traditional synthesis of nitroaromatic compounds often involves harsh conditions and the use of strong acids, posing environmental and safety concerns. Future research will likely focus on developing greener, more sustainable synthetic routes to Methyl 4-(hydroxymethyl)-3-nitrobenzoate.
Key areas for exploration include:
Eco-friendly Nitration: Investigating solid acid catalysts, such as zeolites or clays, to replace corrosive liquid acids like sulfuric acid in the nitration step. These catalysts are often reusable, reducing waste and simplifying product purification.
Solvent Selection: Moving away from volatile organic compounds (VOCs) towards greener solvents like ionic liquids or supercritical fluids. Solvent-free reaction conditions, where the reactants themselves act as the solvent, represent another promising avenue.
Alternative Energy Sources: The use of microwave or ultrasonic irradiation could accelerate reaction times and improve energy efficiency compared to conventional heating methods.
Biocatalysis: Exploring enzymatic pathways for the synthesis of precursors or the direct functionalization of the aromatic ring could offer highly selective and environmentally benign alternatives to traditional chemical methods.
| Green Chemistry Approach | Potential Advantage | Research Focus |
| Solid Acid Catalysts | Reusability, reduced corrosion, easier separation | Screening of zeolites, clays, and supported acids for nitration efficiency. |
| Alternative Solvents | Reduced VOC emissions, potential for improved reactivity | Exploring reactions in ionic liquids, supercritical CO2, or under solvent-free conditions. |
| Microwave/Ultrasound | Faster reaction rates, lower energy consumption | Optimization of reaction parameters under alternative energy sources. |
| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts | Identification and engineering of enzymes for specific synthesis steps. |
Advanced Materials Science Applications and Derivatization
The distinct functionalities of this compound make it an attractive candidate for the development of advanced materials.
Emerging opportunities include:
Polymer Synthesis: The hydroxymethyl and, upon reduction, the amino group can serve as reactive sites for polymerization. This could lead to the synthesis of novel polyesters, polyamides, and polyurethanes with tailored thermal and mechanical properties. The nitro group can be retained for further post-polymerization modification or to impart specific functionalities.
Nonlinear Optical (NLO) Materials: Nitroaromatic compounds are known to exhibit NLO properties. Derivatives of this compound could be investigated for their potential in applications such as optical switching and frequency doubling.
Liquid Crystals: The rigid aromatic core and the potential for derivatization to introduce long alkyl chains suggest that this molecule could serve as a scaffold for the synthesis of novel liquid crystalline materials.
Terahertz Applications: A related compound, methyl 4-nitrobenzoate, has been shown to form crystals that can be used as a terahertz linear polarizer. researchgate.net This suggests that crystals of this compound or its derivatives could also have applications in the terahertz frequency range.
Integration into Supramolecular Chemistry Systems
The ability of this compound to participate in non-covalent interactions makes it a promising component for the construction of supramolecular assemblies.
Future research directions in this area may involve:
Crystal Engineering: The hydrogen bonding capabilities of the hydroxymethyl group and the potential for π-π stacking interactions of the aromatic ring can be exploited to design and synthesize crystalline materials with specific architectures and properties. researchgate.net The study of non-covalent interactions in the crystal structure of related molecules like Methyl 4-hydroxy-3-nitrobenzoate provides a basis for this exploration. researchgate.net
Self-Assembling Monolayers (SAMs): Derivatization of the hydroxymethyl group to introduce a thiol or a silane (B1218182) could allow for the formation of SAMs on gold or silica (B1680970) surfaces, respectively. The nitro group would be exposed at the surface, allowing for further chemical modification or tuning of the surface properties.
Host-Guest Chemistry: The aromatic ring of this compound can act as a guest in various host molecules, such as cyclodextrins or calixarenes. Such host-guest complexes could find applications in drug delivery, sensing, and catalysis.
Q & A
Q. What are the key considerations for synthesizing Methyl 4-(hydroxymethyl)-3-nitrobenzoate, and how can reaction conditions be optimized to achieve high yields?
Methodological Answer: The synthesis typically involves nitration of a substituted benzoate precursor. Key steps include:
- Regioselective Nitration: Use concentrated sulfuric acid as a solvent and catalyst to direct nitration to the meta position relative to ester groups. For example, methyl benzoate derivatives are nitrated at the 3-position using HNO₃/H₂SO₄ under controlled temperatures (0–25°C) .
- Hydroxymethyl Introduction: Introduce the hydroxymethyl group via reduction (e.g., using NaBH₄) of a formyl intermediate or through direct substitution.
- Purification: Recrystallization from methanol or ethanol is effective for isolating the pure product, with yields improved by slow cooling to minimize co-precipitation of byproducts .
- Optimization: Adjust stoichiometry of HNO₃ (1.5–2.0 equivalents) and monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 8:2) to avoid over-nitration .
Q. How can thin-layer chromatography (TLC) and infrared (IR) spectroscopy confirm the purity and structure of this compound?
Methodological Answer:
- TLC Analysis: Use silica gel plates with a hexane/ethyl acetate (8:2) mobile phase. The product typically has an Rf ≈ 0.35. Multiple spots indicate impurities; recrystallization or column chromatography (silica gel, gradient elution) can resolve this .
- IR Spectroscopy: Key peaks include:
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in nitration of substituted benzoates, and how can conflicting literature data be resolved?
Methodological Answer: Regioselectivity depends on:
- Electrophilic Directing Groups: Ester groups (-COOMe) are meta-directing, but steric hindrance from bulky substituents (e.g., hydroxymethyl) can alter reactivity. Computational modeling (DFT) predicts charge distribution to identify favored nitration sites .
- Contradictory Data: Mechanochemical nitration (e.g., using NH₄NO₃ and H₂SO₄ in a ball mill) may yield different regioselectivity compared to traditional methods due to altered activation pathways. Comparative studies using XRD and NMR can validate product structures .
- Resolution: Cross-validate results via independent synthesis routes (e.g., protecting group strategies) and single-crystal X-ray diffraction to unambiguously assign regiochemistry .
Q. How can this compound be applied in designing dual-stimuli-responsive hydrogels?
Methodological Answer:
- Photocleavable Crosslinkers: The nitro group enables photoinduced cleavage under UV light (λ = 365 nm). Incorporate the compound into a crosslinker (e.g., 4-formylphenyl derivatives) for chitosan-based hydrogels. The hydroxymethyl group facilitates covalent bonding to polymer matrices .
- pH Sensitivity: The ester group hydrolyzes in acidic environments (e.g., tumor microenvironments), enabling pH-triggered drug release. Characterize swelling ratios and degradation kinetics via gravimetric analysis and HPLC .
Q. How can computational tools predict hydrogen bonding networks and crystal packing for this compound?
Methodological Answer:
- SHELX Refinement: Use SHELXL for small-molecule crystallography to refine hydrogen bonding parameters (e.g., D–H···A distances and angles) from XRD data. The hydroxymethyl and nitro groups often form intermolecular O–H···O and C–H···O bonds .
- Graph Set Analysis: Apply Etter’s rules to classify hydrogen bonding motifs (e.g., chains, rings) and predict aggregation behavior. Software like Mercury (CCDC) visualizes packing diagrams and quantifies interaction energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
